molecular formula C18H17Cl2N3O2S B13377574 (5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13377574
M. Wt: 410.3 g/mol
InChI Key: PYNSPEPKYVVTJL-GDNBJRDFSA-N
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Description

2-[(3,4-dichlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a diethylamino-furyl moiety. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dichloroaniline with 5-(diethylamino)-2-furaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thioglycolic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,4-dichlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one
  • **5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
  • **5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

2-[(3,4-dichlorophenyl)imino]-5-{[5-(diethylamino)-2-furyl]methylene}-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific biological activities. Its dichlorophenyl group enhances its antimicrobial properties, while the diethylamino-furyl moiety contributes to its potential as an anticancer agent.

Properties

Molecular Formula

C18H17Cl2N3O2S

Molecular Weight

410.3 g/mol

IUPAC Name

(5Z)-2-(3,4-dichlorophenyl)imino-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17Cl2N3O2S/c1-3-23(4-2)16-8-6-12(25-16)10-15-17(24)22-18(26-15)21-11-5-7-13(19)14(20)9-11/h5-10H,3-4H2,1-2H3,(H,21,22,24)/b15-10-

InChI Key

PYNSPEPKYVVTJL-GDNBJRDFSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)Cl)S2

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)Cl)S2

Origin of Product

United States

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